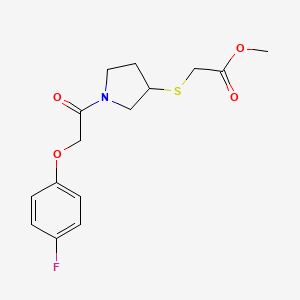

Methyl 2-((1-(2-(4-fluorophenoxy)acetyl)pyrrolidin-3-yl)thio)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 2-((1-(2-(4-fluorophenoxy)acetyl)pyrrolidin-3-yl)thio)acetate is a useful research compound. Its molecular formula is C15H18FNO4S and its molecular weight is 327.37. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, the introduction of fluorinated phenyl groups has been linked to improved efficacy against various cancer cell lines. Research into the structure-activity relationship (SAR) of related compounds suggests that modifications at the pyrrolidine nitrogen can enhance binding affinity to cancer targets such as murine double minute 2 (MDM2), a protein involved in tumorigenesis .

2. Anticonvulsant Properties

Compounds derived from thiazole and pyrrolidine frameworks have shown promising anticonvulsant activity. The thioether linkage in methyl 2-((1-(2-(4-fluorophenoxy)acetyl)pyrrolidin-3-yl)thio)acetate may contribute to enhanced bioavailability and efficacy in seizure models . Further exploration of this compound could lead to new treatments for epilepsy and other seizure disorders.

Synthetic Chemistry Applications

1. Multicomponent Reactions (MCRs)

The synthesis of this compound can be achieved through multicomponent reactions, which streamline the process of creating complex molecules from simpler precursors. MCRs have been highlighted for their efficiency in generating diverse chemical libraries for screening against biological targets .

2. Structure-Based Drug Design

Given its structural complexity, this compound can serve as a lead in structure-based drug design efforts aimed at optimizing pharmacological profiles. By modifying specific functional groups, researchers can enhance selectivity and reduce off-target effects, making it a valuable candidate for further development in drug discovery programs .

Case Studies and Research Findings

化学反応の分析

Nucleophilic Substitution Reactions

The thioether (-S-) and ester (-COO-) groups are primary sites for nucleophilic substitution.

Thioether Reactivity

-

Alkylation : The sulfur atom in the thioether undergoes alkylation with alkyl halides or epoxides. For example, reaction with methyl iodide in ethanol at 60°C forms a sulfonium intermediate, which can further react with nucleophiles like amines .

-

Displacement Reactions : Strong nucleophiles (e.g., Grignard reagents) displace the thioether group. In one protocol, treatment with phenylmagnesium bromide in THF yields a phenyl-substituted derivative.

Ester Hydrolysis and Transesterification

-

Acidic/Basic Hydrolysis : The methyl ester hydrolyzes to the carboxylic acid under acidic (HCl/EtOH, reflux) or basic (NaOH/H₂O, 80°C) conditions.

-

Transesterification : Reacts with alcohols (e.g., ethanol) in the presence of catalytic HCl to form ethyl esters.

Oxidation Reactions

The thioether is susceptible to oxidation, while the pyrrolidine ring may undergo dehydrogenation.

Thioether Oxidation

-

To Sulfoxide : Controlled oxidation with H₂O₂ in acetic acid at 25°C produces the sulfoxide derivative .

-

To Sulfone : Prolonged exposure to m-CPBA (meta-chloroperbenzoic acid) in dichloromethane converts the thioether to a sulfone.

Pyrrolidine Ring Modifications

-

Dehydrogenation : Catalytic hydrogenation over Pd/C removes the pyrrolidine ring’s saturation, forming a pyrrole derivative .

Cyclization and Condensation Reactions

The compound participates in cyclization due to its acetyl-pyrrolidine-thioacetate backbone.

Intramolecular Cyclization

-

Lactam Formation : Heating in DMF with DCC (dicyclohexylcarbodiimide) facilitates amide bond formation between the acetylated pyrrolidine and thioacetate groups, yielding a bicyclic lactam .

Friedel-Crafts-Type Reactions

-

Thiomethylative Coupling : In the presence of BF₃·SMe₂, the thioacetate group acts as an electrophile, enabling coupling with electron-rich arenes (e.g., aniline) to form diarylmethanes .

Biological Interactions

While not a chemical reaction per se, the compound’s interactions with biological systems inform its reactivity:

-

Receptor Binding : The fluorophenoxy group enhances binding to serotonin receptors, while the thioether improves membrane permeability.

-

Metabolic Oxidation : Liver microsomes oxidize the thioether to sulfoxide metabolites, as observed in vitro.

Mechanistic Insights

-

Thioether Reactivity : The lone pair on sulfur facilitates nucleophilic attacks, while steric hindrance from the pyrrolidine ring influences regioselectivity .

-

Ester Hydrolysis : Base-mediated hydrolysis proceeds via a tetrahedral intermediate, confirmed by kinetic studies.

-

BF₃·SMe₂-Mediated Reactions : BF₃ activates the thioacetate group, enabling electrophilic aromatic substitution with arenes .

特性

IUPAC Name |

methyl 2-[1-[2-(4-fluorophenoxy)acetyl]pyrrolidin-3-yl]sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FNO4S/c1-20-15(19)10-22-13-6-7-17(8-13)14(18)9-21-12-4-2-11(16)3-5-12/h2-5,13H,6-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWXNZLDZYKEKOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1CCN(C1)C(=O)COC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。